molecular formula C6H12O4 B14082062 beta-Tyvelose CAS No. 147129-67-7

beta-Tyvelose

Cat. No.: B14082062
CAS No.: 147129-67-7
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-UHFFFAOYSA-N
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Description

Beta-Tyvelose: is a rare sugar, specifically a 3,6-dideoxy-D-arabino-hexopyranose. It is a monosaccharide that is part of the hexose family, characterized by its six-carbon structure. This compound is notable for its presence in the glycan antigens of certain parasites, such as Trichinella spiralis, where it forms unique epitopes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Tyvelose typically involves the conversion of cytidine diphosphate D-glucose (CDP-D-glucose) to CDP-tyvelose. This process is catalyzed by the enzyme CDP-D-glucose oxidoreductase, which requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The reaction sequence includes the formation of intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the biosynthesis in bacterial systems, particularly in Salmonella species, has been studied extensively. The conversion of CDP-D-glucose to CDP-tyvelose in these bacteria involves a series of enzymatic steps that are well-characterized .

Chemical Reactions Analysis

Types of Reactions: Beta-Tyvelose undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted analogs .

Scientific Research Applications

Beta-Tyvelose has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

  • CDP-D-paratose
  • CDP-D-abequose
  • CDP-D-ascarylose

Comparison: Beta-Tyvelose is unique among these compounds due to its specific structure and the presence of a 3,6-dideoxy configuration. This structural uniqueness allows it to form distinct epitopes that are not found in other similar compounds . Additionally, the enzymatic pathways for its synthesis and incorporation into glycans are distinct, further highlighting its uniqueness .

Properties

CAS No.

147129-67-7

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyloxane-2,3,5-triol

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3

InChI Key

KYPWIZMAJMNPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(O1)O)O)O

Origin of Product

United States

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